

Total Synthesis of TMC-205: A Detailed Guide for Researchers

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Compound of Interest

Compound Name: *Tmc-205*

Cat. No.: *B15571709*

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed experimental procedures for the total synthesis of **TMC-205**, a natural product with notable biological activities. The protocols outlined herein are based on the first reported total synthesis, offering a reproducible guide for researchers in medicinal chemistry and drug development.

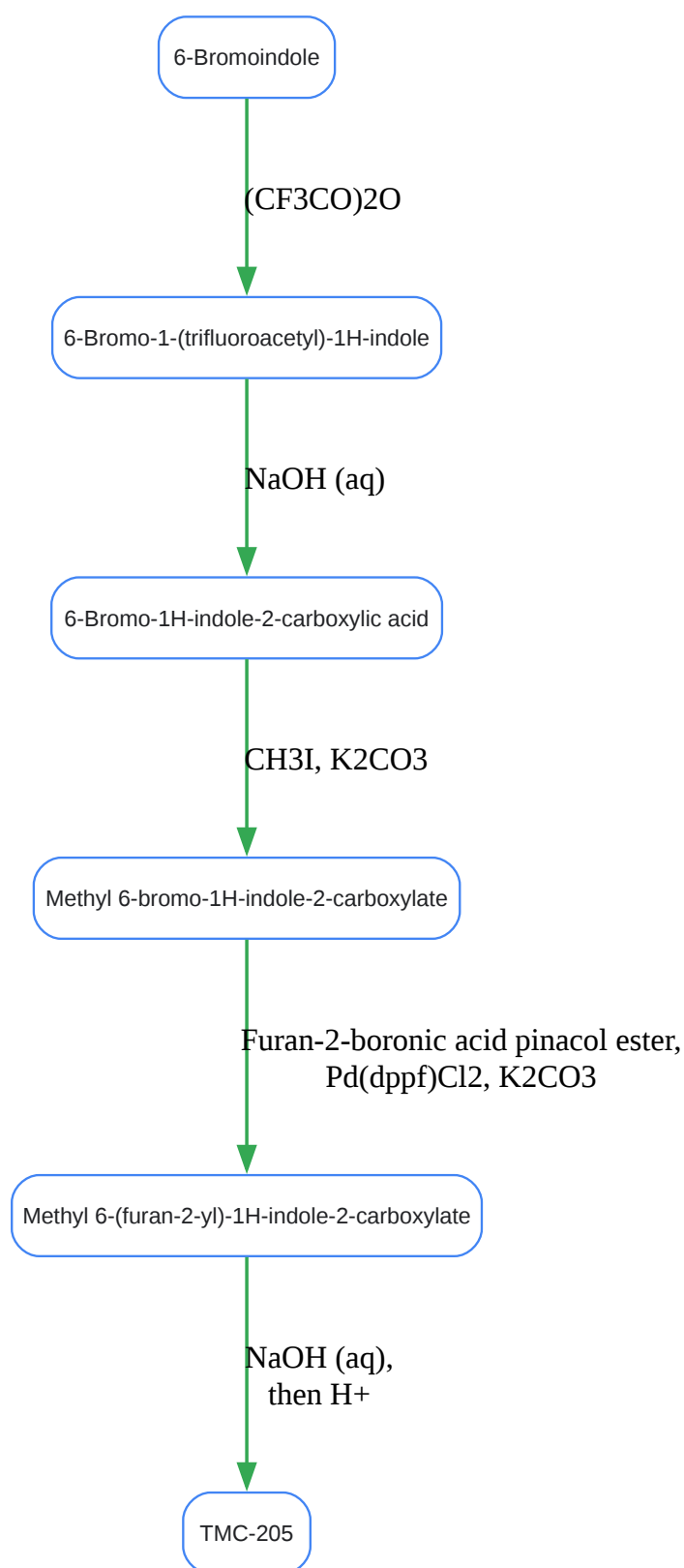
Introduction

TMC-205 is a fungal metabolite that has garnered interest due to its unique structure and biological profile. The development of a robust synthetic route is crucial for enabling further investigation into its therapeutic potential and for the generation of analogs for structure-activity relationship (SAR) studies. This guide details the successful multi-step synthesis of **TMC-205**, commencing from commercially available 6-bromoindole.

Overall Synthetic Strategy

The total synthesis of **TMC-205** was accomplished through a convergent strategy. The key steps involve the functionalization of a 6-bromoindole scaffold, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the furan moiety, and concluding with the hydrolysis of a methyl ester to yield the target carboxylic acid. An initial, less efficient route utilizing a Stille coupling was also explored and is briefly mentioned for comparative purposes.

Successful Synthetic Pathway Overview:





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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com